molecular formula C4HClF6 B8779636 2-Butene,2-chloro-1,1,1,4,4,4-hexafluoro-

2-Butene,2-chloro-1,1,1,4,4,4-hexafluoro-

Cat. No. B8779636
M. Wt: 198.49 g/mol
InChI Key: JRENXZBKMHPULY-UHFFFAOYSA-N
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Patent
US04954666

Procedure details

40 g (0.2 mol) of 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene were hydrogenated in 300 ml of ethanol in the presence of 12 g of potassium hydroxide and 24 g of Raney nickel in the pressure range of from 20 to 40 bar and at a temperature from 20 to 100° C. The solid components were filtered off, the solvent was extracted with water, and the organic phase was separated and purified by distillation to give 15.5 g (47% of theory) of 1,1,1,4,4,4-hexafluorobutane. The boiling point was 25 to 27° C. at 1013 mbar.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
24 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3](Cl)=[CH:4][C:5]([F:8])([F:7])[F:6].[OH-].[K+]>C(O)C.[Ni]>[F:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][C:5]([F:8])([F:7])[F:6] |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
FC(C(=CC(F)(F)F)Cl)(F)F
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
24 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid components were filtered off
EXTRACTION
Type
EXTRACTION
Details
the solvent was extracted with water
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DISTILLATION
Type
DISTILLATION
Details
purified by distillation

Outcomes

Product
Name
Type
product
Smiles
FC(CCC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.